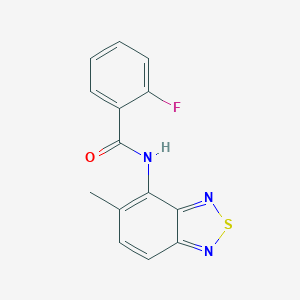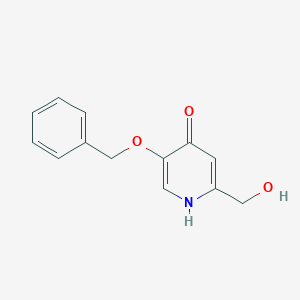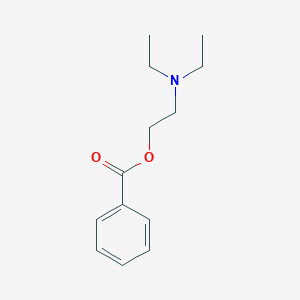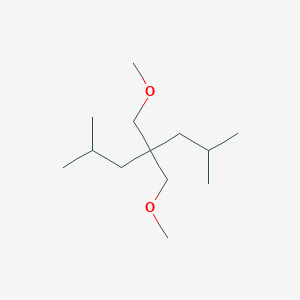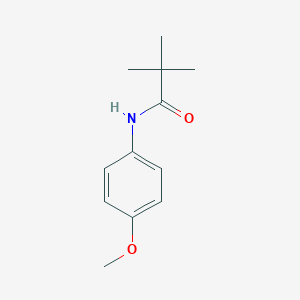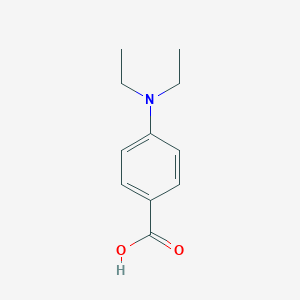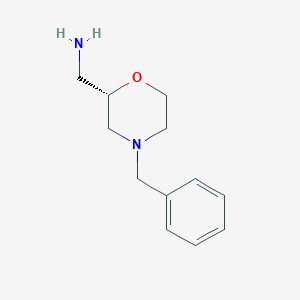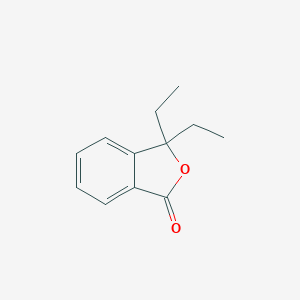
1(3H)-Isobenzofuranone, 3,3-diethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1(3H)-Isobenzofuranone, 3,3-diethyl-, also known as diethyl phthalide, is a chemical compound that belongs to the class of phthalides. It is a colorless to pale yellow liquid with a unique odor and is widely used in the fragrance and flavor industry. Apart from its industrial applications, diethyl phthalide has drawn attention in recent years due to its potential therapeutic properties.
作用機序
The mechanism of action of 1(3H)-Isobenzofuranone, 3,3-diethyl- phthalide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the production of reactive oxygen species and reduce oxidative stress, which can contribute to the development of neurodegenerative diseases. It also has been shown to modulate the activity of various enzymes and signaling pathways involved in inflammation and cell death.
Biochemical and Physiological Effects:
Diethyl phthalide has been shown to have a range of biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. It also has been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
実験室実験の利点と制限
Diethyl phthalide has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. It also has low toxicity and is generally considered safe for use in cell culture and animal models. However, its low solubility in water can limit its use in certain experiments, and its unique odor can be a potential confounding factor in behavioral studies.
将来の方向性
There are several potential future directions for research on 1(3H)-Isobenzofuranone, 3,3-diethyl- phthalide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are needed to elucidate its mechanism of action and optimize its therapeutic potential. Additionally, its potential as an antioxidant and anti-inflammatory agent in other disease states, such as cardiovascular disease and cancer, warrants further investigation. Finally, the development of novel synthesis methods and purification techniques could improve the yield and purity of 1(3H)-Isobenzofuranone, 3,3-diethyl- phthalide and expand its potential applications.
合成法
Diethyl phthalide can be synthesized through various methods, including the reaction of phthalic anhydride with ethanol in the presence of a catalyst or the reaction of phthalic acid with ethanol under acidic conditions. The yield and purity of the compound can be improved by using different reaction conditions and purification methods.
科学的研究の応用
Diethyl phthalide has been studied extensively for its potential therapeutic properties. It has been found to exhibit antioxidant, anti-inflammatory, and neuroprotective effects in various in vitro and in vivo models. In addition, it has been shown to have potential as a treatment for Alzheimer's disease, Parkinson's disease, and stroke.
特性
CAS番号 |
4770-31-4 |
|---|---|
製品名 |
1(3H)-Isobenzofuranone, 3,3-diethyl- |
分子式 |
C12H14O2 |
分子量 |
190.24 g/mol |
IUPAC名 |
3,3-diethyl-2-benzofuran-1-one |
InChI |
InChI=1S/C12H14O2/c1-3-12(4-2)10-8-6-5-7-9(10)11(13)14-12/h5-8H,3-4H2,1-2H3 |
InChIキー |
UPWLZDAZAZFPKZ-UHFFFAOYSA-N |
SMILES |
CCC1(C2=CC=CC=C2C(=O)O1)CC |
正規SMILES |
CCC1(C2=CC=CC=C2C(=O)O1)CC |
溶解性 |
0.00 M |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





